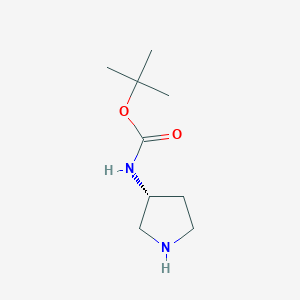

(R)-3-(Boc-amino)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQJBEAXSOOCPG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363879 | |

| Record name | tert-Butyl (3R)-pyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122536-77-0 | |

| Record name | (R)-tert-Butyl pyrrolidin-3-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122536-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R)-pyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (R)-3-(tert-butoxycarbonylamino)pyrrolidine, a critical chiral building block in modern medicinal chemistry. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug development, particularly as a precursor to novel antibacterial agents.

Core Properties and Identification

(R)-3-(Boc-amino)pyrrolidine is a chiral pyrrolidine (B122466) derivative protected with a tert-butyl carbamate (B1207046) (Boc) group. This structure makes it an invaluable intermediate for introducing amino functionalities in the synthesis of complex, enantiomerically pure molecules.[1] Its CAS number is 122536-77-0.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 122536-77-0 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 186.25 g/mol |

| Appearance | White to almost white crystalline solid/powder |

| Melting Point | 50-54 °C |

| Boiling Point | 286.4 °C at 760 mmHg |

| Density | 1.04 g/cm³ |

| Optical Rotation | [α]D²⁰ = +21 to +23° (c=1 in Methanol) |

| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF).[3] |

Experimental Protocols

A common and efficient method for the synthesis of this compound involves a two-step process starting from benzyl-protected (R)-3-aminopyrrolidine.[2]

Step 1: Boc Protection of Benzyl-Protected (R)-3-Aminopyrrolidine

-

Objective: To protect the amino group of benzyl-protected (R)-3-aminopyrrolidine with a Boc group.

-

Materials:

-

Benzyl-protected (R)-3-aminopyrrolidine (11.35 mmol)

-

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) (12.48 mmol)

-

Triethylamine (B128534) (13.62 mmol)

-

Tetrahydrofuran (THF), 20 mL

-

Ethyl acetate (B1210297)

-

1M Sodium Hydroxide (NaOH)

-

Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve Boc anhydride (B1165640) (2.72 g) in 20 mL of THF in a reaction vessel.

-

Add triethylamine (1.898 mL) and benzyl-protected (R)-3-aminopyrrolidine (1.96 mL) to the solution.

-

Stir the reaction mixture under an argon atmosphere at room temperature for 2 hours.

-

Remove the THF under vacuum.

-

Dissolve the resulting oil in 20 mL of ethyl acetate and wash with 15 mL of 1M NaOH.

-

Wash the organic layer three times with 15 mL of water.

-

Collect the organic layer, dry it with MgSO₄, and concentrate it under vacuum.

-

Purify the crude product by flash chromatography (ethyl acetate/hexanes gradient from 33:66 to 50:50) to yield the intermediate product.[2]

-

Step 2: Debenzylation to Yield this compound

-

Objective: To remove the benzyl (B1604629) protecting group to obtain the final product.

-

Materials:

-

Product from Step 1 (11.03 mmol)

-

10% Palladium on carbon (Pd/C) (0.310 g)

-

Ethanol, 20 mL

-

Hydrogen (H₂) gas

-

-

Procedure:

-

Dissolve the intermediate product (3.048 g) in 20 mL of ethanol.

-

Add 10% Pd/C (0.310 g) to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature overnight.

-

Filter the mixture with ethyl acetate to remove the catalyst.

-

Concentrate the filtrate under vacuum to obtain the final product, this compound.[2]

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of this compound. As the molecule contains a chromophore (the Boc group), it can be detected by UV.

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., Phenomenex C18 Gemini).

-

-

Proposed Method:

-

Mobile Phase: A gradient of methanol (B129727) and water. For example, an isocratic elution with a mixture of water:methanol (25:75 v/v).[4]

-

Flow Rate: 0.8-1.0 mL/min.[4]

-

Column Temperature: 25 °C.[4]

-

Detection Wavelength: 210 nm.[4]

-

Injection Volume: 10 µL.[4]

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Analysis: Inject the sample and analyze the resulting chromatogram. Purity can be calculated using the area normalization method.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation:

-

NMR spectrometer (e.g., 400 or 500 MHz).

-

-

General Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans will be required.

-

Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the pyrrolidine ring, the Boc group, and their respective protons and carbons.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the elemental composition.

-

Instrumentation:

-

Mass spectrometer, typically coupled with a chromatographic system (LC-MS) or for direct infusion (e.g., ESI-TOF).

-

-

General Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Analysis: Acquire the mass spectrum. The accurate mass measurement from a high-resolution mass spectrometer (like TOF) can be used to confirm the elemental formula (C₉H₁₈N₂O₂).

-

Applications in Drug Development

This compound is a versatile chiral building block with significant applications in pharmaceutical development.[1]

-

Chiral Intermediate: Its primary use is as a chiral scaffold for creating enantiomerically pure compounds, which is crucial for drug efficacy and safety.[1]

-

Peptide Synthesis: The Boc protecting group allows for its use in peptide synthesis, enabling selective reactions and efficient assembly of peptide-based therapeutics.[1]

-

Pharmacologically Active Substructure: It serves as a key intermediate in the synthesis of drugs for various therapeutic areas, including antitumor, antibacterial, and antiulcer compounds.

-

DNA Gyrase Inhibitors: A notable application is in the synthesis of N-benzyl-3-sulfonylpyrrolidines, also known as "gyramides". These compounds are a class of bacterial DNA gyrase inhibitors with potential as novel antibiotics.[2][5]

DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[5][6] The enzyme functions as a tetramer (A₂B₂) and its catalytic cycle involves DNA binding, ATP hydrolysis, DNA cleavage and religation, and strand passage.

Gyramides, synthesized from this compound, represent a new class of DNA gyrase inhibitors.[5] They bind to a novel site on the GyrA subunit, adjacent to the DNA cleavage gate.[5] This binding event inhibits the supercoiling activity of the enzyme, leading to a disruption of DNA replication and ultimately, bacterial cell death.[5] This mechanism is distinct from that of quinolone antibiotics, suggesting that gyramides could be effective against quinolone-resistant strains.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]

- 5. N-Benzyl-3-sulfonamidopyrrolidines Are a New Class of Bacterial DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-(Boc-amino)pyrrolidine molecular structure and weight

An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine

This technical guide provides a comprehensive overview of this compound, a chiral pyrrolidine (B122466) derivative crucial in the fields of organic synthesis and medicinal chemistry. It serves as a vital building block for the synthesis of a wide array of pharmaceuticals and bioactive molecules. This document details its molecular structure, physicochemical properties, and its role in synthetic chemistry.

Physicochemical Properties

This compound is a white to almost white crystalline solid.[1][] Its key quantitative data are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₉H₁₈N₂O₂[1][] |

| Molecular Weight | 186.25 g/mol [1][][3] |

| CAS Number | 122536-77-0[1][] |

| Appearance | White to almost white crystals or solid powder[1][] |

| Melting Point | 50-54 °C[1][4] |

| Boiling Point | 286.4 °C at 760 mmHg[] |

| Density | 1.04 g/cm³[] |

| IUPAC Name | tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate[][3] |

| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCNC1 |

| InChI Key | DQQJBEAXSOOCPG-SSDOTTSWSA-N[][4] |

Role in Synthetic Chemistry

This compound is a versatile intermediate in organic synthesis, particularly valued for its chiral pyrrolidine core and the presence of a Boc-protected amine.[1] The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. This allows for selective reactions at other positions of the molecule.

Due to its structural features, this compound is a key starting material in the development of various pharmacologically active agents, including antitumor, antibacterial, and antiulcer compounds.[]

Experimental Protocols and Methodologies

The specific experimental protocols involving this compound are highly dependent on the target molecule being synthesized. As a building block, it can be utilized in a variety of chemical reactions, such as N-alkylation, acylation, and coupling reactions. The choice of reagents, solvents, and reaction conditions would be tailored to the specific synthetic route.

It is important to note that signaling pathways are biological processes and are not directly associated with a synthetic building block like this compound itself. Rather, the final pharmaceutical compounds synthesized using this molecule may be designed to interact with specific signaling pathways.

Visualizations

To further elucidate the structure and utility of this compound, the following diagrams are provided.

Caption: 2D Molecular Structure of this compound.

Caption: Synthetic utility of the Boc protecting group.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis and pharmaceutical development. Its widespread use stems from its ability to mask the nucleophilicity and basicity of amines, allowing for selective transformations at other sites within a molecule. This guide provides a comprehensive overview of the core physical and chemical properties of Boc-protected amines, offering valuable data and protocols for laboratory applications.

Core Principles of Boc Protection

The Boc group is typically introduced to an amine via reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O) in the presence of a base. This reaction forms a stable carbamate (B1207046) linkage, effectively "protecting" the amine from participating in subsequent reactions. The key advantage of the Boc group lies in its acid lability; it can be readily removed under mild acidic conditions, regenerating the free amine with minimal side reactions. This orthogonality to many other protecting groups makes it an invaluable tool in multi-step synthetic strategies.

Physical Properties of Boc-Protected Amines

The introduction of the bulky, nonpolar Boc group significantly alters the physical properties of the parent amine. Generally, Boc-protection increases the lipophilicity of a molecule, which can influence its solubility, melting point, and boiling point.

Solubility Profile

Boc-protected amines generally exhibit good solubility in a wide range of common organic solvents. The bulky tert-butyl group contributes to solubility in nonpolar solvents, while the polar carbamate moiety enhances solubility in polar aprotic solvents.

General Solubility Trends:

-

High Solubility: Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Chloroform.[1][2][3]

-

Moderate to High Solubility: Methanol (B129727), Ethanol, Acetonitrile.[2][4]

-

Low to Moderate Solubility: Hexane, Toluene.[5]

-

Low Solubility/Insoluble: Water. The hydrophobic nature of the Boc group and any associated alkyl chains limits aqueous solubility.[5][6]

Quantitative Physical Data

The following tables summarize key physical properties for a selection of common Boc-protected amines. Note that boiling points are often reported at reduced pressure due to the thermal lability of the Boc group at higher temperatures.

Table 1: Physical Properties of Acyclic and Cyclic Boc-Protected Amines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) / Pressure (mmHg) | Density (g/mL) |

| N-Boc-methylamine | C₆H₁₃NO₂ | 131.17 | - | 176.6 (Predicted) | 0.937 (Predicted) |

| N-Boc-ethylamine | C₇H₁₅NO₂ | 145.20 | 40-45 | - | - |

| N-Boc-propylamine | C₈H₁₇NO₂ | 159.23 | - | - | - |

| N-Boc-butylamine | C₉H₁₉NO₂ | 173.25 | - | - | - |

| N-Boc-N-methylethylenediamine | C₈H₁₈N₂O₂ | 174.24 | - | - | - |

| N-Boc-ethylenediamine | C₇H₁₆N₂O₂ | 160.21 | - | 72-80 / 0.1 | 1.012 (20 °C) |

| N-Boc-pyrrolidine | C₉H₁₇NO₂ | 171.24 | - | 80 / 0.2 | 0.977 (25 °C) |

| N-Boc-piperidine | C₁₀H₁₉NO₂ | 185.26 | - | - | 0.964 (25 °C) |

| N-Boc-aniline | C₁₁H₁₅NO₂ | 193.24 | 133-137 | - | - |

| N-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | 43-47 | - | - |

| N-Boc-propargylamine | C₈H₁₃NO₂ | 155.19 | 40-44 | 170 / 14 | - |

Data sourced from references:[1][2][4][5][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]

Table 2: Physical Properties of Boc-Protected Amino Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]²⁰/D (c=1 in EtOH) |

| N-Boc-glycine | C₇H₁₃NO₄ | 175.18 | 86-89 | - |

| N-Boc-L-alanine | C₈H₁₅NO₄ | 189.21 | 79-83 | -24±1° |

| N-Boc-L-leucine | C₁₁H₂₁NO₄ | 231.29 | - | - |

| N-Boc-L-phenylalanine | C₁₄H₁₉NO₄ | 265.30 | 85-87 | +25±1° |

Data sourced from references:[3][10][21][29][30][31][32]

Chemical Properties and Reactivity

The chemical behavior of Boc-protected amines is dominated by the stability and cleavage of the Boc group.

Stability

The Boc group is renowned for its stability under a wide range of reaction conditions, making it a robust protecting group for many synthetic transformations.

-

Stable to:

-

Basic conditions: Resistant to hydrolysis by strong bases like NaOH or KOH.

-

Nucleophiles: Generally unreactive towards common nucleophiles.

-

Catalytic Hydrogenation: Stable to conditions used for the cleavage of other protecting groups like benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz).

-

Reactivity and Deprotection

The primary reactivity of a Boc-protected amine is its cleavage (deprotection) under acidic conditions. The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.

Common Deprotection Reagents:

-

Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is the most common method for Boc deprotection. The reaction is typically rapid at room temperature.

-

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent such as dioxane or methanol is also highly effective.

-

Lewis Acids: Reagents like zinc bromide (ZnBr₂) can be used for selective deprotection, for instance, cleaving secondary N-Boc groups while leaving primary ones intact.

Experimental Protocols

The following are generalized protocols for the characterization and manipulation of Boc-protected amines. Researchers should always consult specific literature for the compound of interest and perform appropriate safety assessments.

Determination of Melting Point

Objective: To determine the temperature range over which a solid Boc-protected amine transitions to a liquid.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Sample of the Boc-protected amine

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Load a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Pack the sample into the sealed end of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.[33][34]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

A sharp melting range (1-2 °C) is indicative of a pure compound.

Determination of Boiling Point (for liquid samples)

Objective: To determine the temperature at which the vapor pressure of a liquid Boc-protected amine equals the atmospheric pressure.

Materials:

-

Thiele tube or other suitable heating apparatus

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Sample of the liquid Boc-protected amine

Procedure:

-

Place a small amount (a few milliliters) of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer and suspend the assembly in a Thiele tube containing a heating oil (e.g., mineral oil).[7][9]

-

Heat the Thiele tube gently and uniformly.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[35][36]

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of a Boc-protected amine in various solvents.

Materials:

-

Small test tubes or vials

-

A range of solvents (e.g., water, methanol, dichloromethane, hexane)

-

Vortex mixer or shaker

-

Spatula or micropipette

-

Analytical balance

Procedure (Qualitative):

-

Place a small, known amount of the Boc-protected amine (e.g., 10 mg) into a series of test tubes.

-

To each tube, add a small volume (e.g., 1 mL) of a different solvent.[8][14][37]

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer.

-

Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.

-

Record the observations for each solvent.

Procedure (Quantitative - for more precise measurements):

-

Prepare a saturated solution of the Boc-protected amine in the solvent of interest at a specific temperature.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Evaporate the solvent from the supernatant and weigh the remaining solid.

-

Calculate the solubility in terms of g/L or mol/L.

Role in Drug Development and Peptide Synthesis

Boc-protected amines are indispensable intermediates in the synthesis of a vast array of pharmaceuticals and peptides. Their use allows for the controlled and sequential construction of complex molecules.

Workflow in Drug Development

The following diagram illustrates the logical workflow where Boc-protected amines are utilized in a typical drug development pipeline.

Caption: Workflow of Boc-protected amines in drug development.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The diagram below outlines the key steps in Solid-Phase Peptide Synthesis (SPPS) utilizing Boc-protection chemistry.

Caption: Workflow of Boc-Solid Phase Peptide Synthesis (SPPS).

References

- 1. chembk.com [chembk.com]

- 2. N-Boc-Ethylenediamine | 57260-73-8 [chemicalbook.com]

- 3. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. 1-Boc-四氢吡咯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-Boc-3-pyrrolidinone | 101385-93-7 [chemicalbook.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. rvrlabs.com [rvrlabs.com]

- 11. N-Boc-哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. N-Boc-propargylamine 97 92136-39-5 [sigmaaldrich.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. N-Boc-N-methylethylenediamine | C8H18N2O2 | CID 2756424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. n-Boc-Ethylamin, 97 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 19. N-Boc-propargylamine | 92136-39-5 [chemicalbook.com]

- 20. N-Boc-propargylamine CAS#: 92136-39-5 [m.chemicalbook.com]

- 21. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. N-Boc-乙二胺 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 24. labsolu.ca [labsolu.ca]

- 25. N-Boc-propargylamine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 26. N-Boc-methylamine-Molbase [molbase.com]

- 27. Methylamine, N-BOC protected [chembk.com]

- 28. 121492-06-6|N-Boc-(2-Aminoethyl)-N-methylamine|BLD Pharm [bldpharm.com]

- 29. BOC-Glycine, CAS No. 4530-20-5 - iChemical [ichemical.com]

- 30. biosynth.com [biosynth.com]

- 31. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | C14H19NO4 | CID 77857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. byjus.com [byjus.com]

- 34. chem.libretexts.org [chem.libretexts.org]

- 35. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 36. cdn.juniata.edu [cdn.juniata.edu]

- 37. chem.ws [chem.ws]

A Comprehensive Technical Guide to the Safe Handling of (R)-3-(Boc-amino)pyrrolidine

This guide provides an in-depth overview of the safety, handling, and toxicological properties of (R)-3-(Boc-amino)pyrrolidine (CAS No. 122536-77-0), a key intermediate in organic and pharmaceutical synthesis.[1][2][3] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices when working with this compound.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[1][] It is soluble in water and common organic solvents such as dimethyl sulfoxide (B87167) and N,N-dimethylformamide.[2][3] The compound is reported to be air-sensitive.[1][2]

| Property | Value |

| Molecular Formula | C₉H₁₈N₂O₂[1][] |

| Molecular Weight | 186.25 g/mol [1][] |

| Melting Point | 50 °C[1][2] |

| Boiling Point | 286.4 ± 29.0 °C (Predicted)[1][2] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted)[1][2] |

| Appearance | White to light yellow to light orange powder to crystal[1][] |

| Solubility | Soluble in water[1][2] |

| Storage Temperature | Room temperature, keep in a dark place, sealed in dry conditions[1][2] |

Hazard Identification and Toxicology

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

| Hazard Class | Category |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Hazard Statements (H-phrases):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]

-

P264: Wash skin thoroughly after handling.[6]

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Experimental Protocols and Handling

Given the air-sensitive and irritant nature of this compound, proper handling procedures are crucial to ensure laboratory safety.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

| PPE | Specification |

|---|---|

| Eye Protection | Eyeshields, safety glasses with side-shields, or chemical goggles. |

| Hand Protection | Protective gloves (e.g., nitrile rubber). |

| Respiratory Protection | Dust mask type N95 (US) or equivalent. |

| Skin and Body Protection | Laboratory coat. |

Weighing and Dispensing Workflow

The following workflow is recommended for weighing and dispensing this compound to minimize exposure and maintain the integrity of the compound.

References

(R)-3-(Boc-amino)pyrrolidine: A Chiral Scaffold for Advanced Therapeutic Agents

(R)-3-(tert-butoxycarbonylamino)pyrrolidine, a versatile chiral building block, has emerged as a critical component in the synthesis of a new generation of therapeutic agents. Its rigid, three-dimensional structure and inherent chirality make it an ideal scaffold for creating potent and selective drugs targeting a range of diseases, from autoimmune disorders to cancer. This technical guide provides an in-depth review of the applications of (R)-3-(Boc-amino)pyrrolidine in drug discovery, with a focus on its use in the development of Janus kinase (JAK) inhibitors.

Introduction to this compound

This compound is a commercially available, mono-Boc-protected diamine that serves as a valuable intermediate in organic synthesis. The Boc (tert-butyloxycarbonyl) protecting group allows for selective chemical transformations at the unprotected secondary amine, while the chiral center at the 3-position provides a fixed stereochemistry that is often crucial for specific interactions with biological targets. This combination of features has made it a sought-after building block in medicinal chemistry for the development of complex, biologically active molecules.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A prominent application of this compound is in the synthesis of Janus kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that are critical for immune function and cell growth. Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in numerous autoimmune and inflammatory diseases, as well as certain cancers. Consequently, the development of selective JAK inhibitors has become a major focus of pharmaceutical research.

The pyrrolidine (B122466) ring of this compound can be incorporated into the core structure of JAK inhibitors to provide a key interaction point with the kinase domain. The stereochemistry of the pyrrolidine is often critical for achieving high potency and selectivity.

The JAK/STAT Signaling Pathway

The JAK/STAT signaling cascade is a primary mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to the transcription of specific genes. The pathway is integral to processes such as immunity, cell division, and apoptosis.

Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(Boc-amino)pyrrolidine, a chiral building block crucial in pharmaceutical synthesis, exhibits varied solubility across common organic solvents. This technical guide provides a consolidated overview of its solubility characteristics, offering both qualitative and semi-quantitative data compiled from various sources. Due to the limited availability of precise quantitative data in published literature, this document also furnishes a detailed experimental protocol for determining the solubility of this compound, enabling researchers to ascertain precise measurements under their specific laboratory conditions. This guide is intended to be an essential resource for scientists and professionals engaged in drug discovery and development, facilitating process optimization and formulation design.

Introduction

(R)-3-(tert-butoxycarbonylamino)pyrrolidine is a key chiral intermediate used in the synthesis of a wide array of pharmacologically active molecules. Its structural features, comprising a pyrrolidine (B122466) ring, a secondary amine, and a bulky, lipophilic Boc protecting group, dictate its physicochemical properties, including its solubility. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide aims to provide a comprehensive summary of the available solubility data and a practical framework for its experimental determination.

Physicochemical Properties

A brief overview of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 122536-77-0 | [1][][3][4] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][][3][4] |

| Molecular Weight | 186.25 g/mol | [][3][5] |

| Appearance | White to off-white or cream-colored solid powder/crystal | [1][][4] |

| Melting Point | 50 °C | [1][6] |

| Boiling Point | 286.4 ± 29.0 °C (Predicted) | [1][] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [1][] |

Solubility Data

The solubility of this compound has been reported qualitatively in several common organic solvents. However, comprehensive quantitative data is not widely available. The following table summarizes the existing information. It is important to note that the solubility of the racemic mixture and the (S)-enantiomer is also included for comparative purposes, as they are expected to have similar solubility profiles to the (R)-enantiomer in achiral solvents.

Table 2: Solubility of this compound and Related Compounds in Common Organic Solvents

| Solvent | Solvent Type | Compound | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | This compound | Good solubility | [4] |

| (S)-3-(Boc-amino)pyrrolidine | ≥ 100 mg/mL | [7] | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | This compound | Good solubility | [4] |

| Methanol (B129727) | Polar Protic | 3-N-Boc-aminopyrrolidine (racemic) | Soluble (almost transparency) | [8] |

| (S)-3-(Boc-amino)pyrrolidine | Slightly Soluble | [6] | ||

| Ethanol (B145695) | Polar Protic | This compound | Soluble (c=1 in ethanol for optical activity measurement) | [3] |

| Dichloromethane (DCM) | Chlorinated | Racemic and/or enantiopure forms | Soluble | |

| Chloroform | Chlorinated | (S)-3-(Boc-amino)pyrrolidine | Slightly Soluble | [6] |

| Water | Aqueous | This compound | Soluble / Some solubility | [1][4][9] |

Interpretation of Data: The available data indicates that this compound is generally soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol. The term "good solubility" suggests that it dissolves to a significant extent, which is consistent with the semi-quantitative datum of ≥ 100 mg/mL in DMSO for the (S)-enantiomer[7]. The conflicting reports of "soluble" and "slightly soluble" in methanol for the racemic mixture and the (S)-enantiomer, respectively, highlight the need for precise, quantitative measurements. Its solubility in water is also noted, which is an important consideration for aqueous workups and extractions.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended for this purpose[10].

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the desired organic solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium[11].

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium. It is advisable to determine the equilibration time by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant[11].

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be generated using standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or g/L.

-

The following diagram illustrates the workflow for this experimental protocol.

Logical Relationships in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound, with its polar pyrrolidine ring and amine functionality, and its nonpolar Boc group, results in its miscibility with a range of solvents. The following diagram illustrates the relationship between the structural features of the molecule and its expected solubility in different solvent types.

Conclusion

While precise, quantitative solubility data for this compound in a wide range of common organic solvents remains limited in the public domain, the available information indicates good solubility in polar aprotic and protic solvents. For applications requiring exact solubility values, it is imperative for researchers to perform their own measurements. The detailed experimental protocol provided in this guide offers a robust methodology for obtaining reliable and accurate data. A deeper understanding of the solubility of this critical building block will undoubtedly contribute to the advancement of more efficient and scalable synthetic processes in pharmaceutical development.

References

- 1. This compound CAS#: 122536-77-0 [chemicalbook.com]

- 3. (R)-3-(Boc-氨基)吡咯烷 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3-N-Boc-aminopyrrolidine | 99724-19-3 [amp.chemicalbook.com]

- 9. This compound | 122536-77-0 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Spectroscopic Data and Experimental Protocols for (R)-3-(Boc-amino)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (R)-3-(Boc-amino)pyrrolidine. The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug development. Spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are detailed, along with generalized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate[]

-

Appearance: White to light yellow solid powder.[][5]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.

2.1.1. ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 (broad) | br s | 1H | NH (carbamate) |

| ~3.5 - 3.0 | m | 3H | CH₂, CH (pyrrolidine) |

| ~2.8 | m | 2H | CH₂ (pyrrolidine) |

| ~2.0 & ~1.6 | m | 2H | CH₂ (pyrrolidine) |

| 1.44 | s | 9H | C(CH₃)₃ (Boc) |

2.1.2. ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C=O (carbamate) |

| ~79 | C(CH₃)₃ (Boc) |

| ~57 | CH (pyrrolidine) |

| ~46 | CH₂ (pyrrolidine) |

| ~45 | CH₂ (pyrrolidine) |

| ~32 | CH₂ (pyrrolidine) |

| 28.7 | C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented below is typical for a Boc-protected amine.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch (amine) |

| 2970 - 2850 | Strong | C-H Stretch (alkane) |

| ~1690 | Strong | C=O Stretch (carbamate) |

| ~1520 | Medium | N-H Bend (amine) |

| ~1170 | Strong | C-O Stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.[6][7][8][9][10]

| m/z | Interpretation |

| 187.14 | [M+H]⁺ (protonated molecule) |

| 131.10 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 87.08 | [M+H - Boc]⁺ (loss of Boc group) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.[11]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[11][12] this compound is also soluble in DMSO-d₆ and D₂O.[5]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[11]

-

If particulate matter is present, filter the solution through a small cotton plug in the pipette.[11]

Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[13]

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.[13][14]

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[13]

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Scan Range: Typically 4000 - 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile/water. A typical concentration is in the range of 1-10 µg/mL.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

-

Instrument: Mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzers can be used.

-

The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 2. This compound = 98.0 TLC 122536-77-0 [sigmaaldrich.com]

- 3. This compound CAS#: 122536-77-0 [m.chemicalbook.com]

- 4. This compound | 122536-77-0 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. organomation.com [organomation.com]

- 13. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 14. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

(R)-3-(Boc-amino)pyrrolidine: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

(R)-3-(Boc-amino)pyrrolidine has emerged as a critical chiral building block in medicinal chemistry and pharmaceutical development. Its unique structural features, including the stereocenter and the versatile Boc-protecting group, make it an invaluable intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics. This technical guide provides an in-depth overview of the commercial availability, key chemical properties, and synthetic applications of this compound, with a focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) and Poly(ADP-ribose) Polymerase (PARP) inhibitors. Detailed experimental protocols and visual workflows are presented to aid researchers and scientists in its effective utilization.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and bulk-scale manufacturing needs. The purity of the commercially available compound typically ranges from 95% to over 99%, with variations in pricing based on the grade and quantity. Researchers should carefully consider the required purity for their specific application, as trace impurities can significantly impact the outcome of sensitive synthetic transformations.

A summary of representative suppliers and their typical product specifications is provided in the table below. It is important to note that this information is subject to change, and direct inquiry with the suppliers is recommended for the most current data and to obtain Certificates of Analysis (CoA).

| Supplier | Catalog Number (Example) | Purity | Enantiomeric Excess (e.e.) | Appearance | CAS Number |

| Chem-Impex | 02621 | ≥ 99% | Not specified | White to almost white crystals | 122536-77-0 |

| BOC Sciences | 122536-77-0 | ≥ 98% | ≥ 95% | White solid powder | 122536-77-0 |

| Sigma-Aldrich | 721832 | 95% (TLC) | Not specified | Solid | 122536-77-0 |

| Tokyo Chemical Industry | A1171 | >98.0% (GC) | Not specified | White to light yellow powder | 122536-77-0 |

| MedchemExpress | HY-W002421 | 99.14% | Not specified | Not specified | 122536-77-0 |

| Advanced ChemBlocks | C-3279 | 97% | Not specified | Not specified | 122536-77-0 |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its proper handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][] |

| Molecular Weight | 186.25 g/mol | [1][] |

| Melting Point | 50-54 °C | [1] |

| Boiling Point | 286.4 °C at 760 mmHg | [3] |

| Density | 1.04 g/cm³ | [3] |

| Optical Rotation | [α]²⁰/D +21 to +23° (c=1 in MeOH) | [1] |

| Appearance | White to off-white crystalline powder | [1][] |

| Solubility | Soluble in methanol (B129727), ethanol, and other common organic solvents. |

Synthetic Applications in Drug Development

The chiral nature and the presence of both a protected primary amine and a secondary amine make this compound a versatile scaffold in asymmetric synthesis.[1] It is a key intermediate in the synthesis of various pharmaceutical agents, including inhibitors of DPP-4 and PARP.

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They function by prolonging the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion in a glucose-dependent manner. The pyrrolidine (B122466) moiety often serves as a key pharmacophore that interacts with the active site of the DPP-4 enzyme.

Below is a representative, multi-step synthesis of a DPP-4 inhibitor, analogous to the synthesis of Alogliptin, illustrating the integration of a chiral amino-heterocycle.

Step 1: N-Alkylation of 6-Chlorouracil. To a stirred suspension of 6-chlorouracil (1.0 eq) and lithium bromide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which a solution of 2-(bromomethyl)benzonitrile (1.05 eq) in DMF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: N-Methylation. The N-alkylated uracil derivative (1.0 eq) is dissolved in a mixture of DMF and tetrahydrofuran (B95107) (THF). Sodium hydride (1.2 eq) is added at 0 °C, and the mixture is stirred for 30 minutes. Iodomethane (1.5 eq) is then added, and the reaction is stirred at room temperature for 4-6 hours. The reaction is worked up as described in Step 1 to afford the 1,3-disubstituted uracil.

Step 3: Nucleophilic Substitution with this compound. A mixture of the 1,3-disubstituted uracil (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq) in aqueous isopropanol (B130326) is heated to reflux for 8-12 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by flash chromatography to yield the Boc-protected DPP-4 inhibitor.

Step 4: Boc Deprotection. The Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane (B109758) or 1,4-dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added, and the mixture is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure to yield the final DPP-4 inhibitor, which can be further purified by recrystallization or salt formation.

Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The pyrrolidine ring can be incorporated into PARP inhibitor scaffolds to modulate physicochemical properties and target engagement.

The general synthetic strategy often involves the coupling of a core heterocyclic system with this compound, followed by further functionalization. A key reaction in this process is often a nucleophilic aromatic substitution or a coupling reaction.

Reductive amination is a common and efficient method for the N-alkylation of the secondary amine of this compound.

To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloromethane, a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq) is added. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of DPP-4 inhibitors, a class of drugs for which this compound is a key synthetic precursor.

References

A Technical Guide to the Enantiomers of 3-(Boc-amino)pyrrolidine: (R) vs. (S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)- and (S)-3-(Boc-amino)pyrrolidine are pivotal chiral building blocks in modern medicinal chemistry and pharmaceutical development. Their stereochemistry plays a crucial role in determining the pharmacological and toxicological profiles of drug candidates. This technical guide provides an in-depth comparison of the key differences between the (R) and (S) enantiomers, encompassing their physicochemical properties, synthesis, and significant roles in the development of therapeutic agents. The chirality of these molecules is indispensable for creating enantiomerically pure drugs, as often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[1][2] This document aims to serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of these versatile intermediates.

Physicochemical Properties

The (R) and (S) enantiomers of 3-(Boc-amino)pyrrolidine share the same molecular formula, weight, and general appearance. However, their stereochemical difference leads to distinct optical properties, a critical parameter for their identification and quality control.

| Property | (R)-3-(Boc-amino)pyrrolidine | (S)-3-(Boc-amino)pyrrolidine |

| CAS Number | 122536-77-0[3][4] | 122536-76-9[1][5] |

| Molecular Formula | C₉H₁₈N₂O₂[3][4] | C₉H₁₈N₂O₂[1][5] |

| Molecular Weight | 186.25 g/mol [3][4] | 186.25 g/mol [1][5] |

| Appearance | White to off-white or cream-colored solid powder[3] | White to off-white powder[5] |

| Melting Point | 50 °C[3][4] | 50 °C[5] |

| Boiling Point | 286.4 ± 29.0 °C (Predicted)[3][4] | 112 °C at 0.25 mmHg[5] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted)[4] | 1.04 ± 0.1 g/cm³ (Predicted)[5] |

| Optical Rotation | [α]/D +21.5 ± 1.5° (c = 1 in ethanol)[4] | [α]/D -21.5 ± 2.0° (c = 1 in ethanol)[5] |

| Water Solubility | Soluble[3][4] | Soluble[5] |

| Solubility in Organic Solvents | Soluble in dimethyl sulfoxide (B87167) and N,N-dimethylformamide[3] | Slightly soluble in Chloroform and Methanol[5] |

Synthesis and Chiral Control

The synthesis of enantiomerically pure (R)- and (S)-3-(Boc-amino)pyrrolidine is crucial for their application in drug development. Various synthetic strategies are employed to achieve high enantiomeric excess.

A common synthetic pathway for This compound involves the use of a chiral starting material, such as (R)-3-aminopyrrolidine, which is then protected with a Boc group.

References

Methodological & Application

Synthetic Protocols Using (R)-3-(Boc-amino)pyrrolidine as a Chiral Auxiliary: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (R)-3-(tert-butoxycarbonylamino)pyrrolidine as a chiral auxiliary in asymmetric synthesis. This versatile building block serves as an effective chiral directing group in various synthetic transformations, enabling the stereoselective formation of new chiral centers. The protocols outlined below are intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

(R)-3-(Boc-amino)pyrrolidine is a valuable chiral intermediate widely employed in medicinal chemistry and organic synthesis.[1][2] Its rigid pyrrolidine (B122466) scaffold and the presence of a Boc-protected amine make it an excellent candidate for use as a chiral auxiliary. In this role, it is temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and potentially recovered. This approach offers a powerful strategy for the synthesis of enantiomerically enriched compounds, which are crucial in the development of pharmaceuticals and other bioactive molecules.[1]

Application 1: Diastereoselective Synthesis of Chiral N-(aminocycloalkylene)amino Acid Derivatives via Nucleophilic Substitution

One of the key applications of this compound as a chiral auxiliary is in the diastereoselective synthesis of novel amino acid derivatives. In this protocol, the chiral pyrrolidine derivative is reacted with chiral triflate esters in a nucleophilic substitution reaction. The inherent chirality of the this compound directs the approach of the nucleophile, resulting in the preferential formation of one diastereomer.

A representative reaction scheme is the synthesis of methyl (2S,3'R)-2-((3-(tert-butoxycarbonylamino)pyrrolidin-1-yl))propanoate, as described by Matulevičiūtė et al. (2023).[3]

Reaction Workflow

Caption: Workflow for diastereoselective nucleophilic substitution.

Quantitative Data

The diastereoselective synthesis of various N-(aminocycloalkylene)amino acid derivatives using this compound as a chiral auxiliary demonstrates good to excellent yields and high diastereoselectivity.

| Entry | Triflate Ester Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Methyl (R)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate | Methyl (2S,3'R)-2-((3-(tert-butoxycarbonylamino)pyrrolidin-1-yl))propanoate | 79 | >99:1 |

| 2 | Methyl (R)-2-(((trifluoromethyl)sulfonyl)oxy)butanoate | Methyl (2S,3'R)-2-((3-(tert-butoxycarbonylamino)pyrrolidin-1-yl))butanoate | 54 | >99:1 |

| 3 | Methyl (R)-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)butanoate | Methyl (2S,3'R)-2-((3-(tert-butoxycarbonylamino)pyrrolidin-1-yl))-3-methylbutanoate | 65 | >99:1 |

Data sourced from Matulevičiūtė et al. (2023).[3]

Experimental Protocol

Synthesis of Methyl (2S,3'R)-2-((3-(tert-butoxycarbonylamino)pyrrolidin-1-yl))propanoate

Materials:

-

This compound

-

Methyl (R)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., acetone/n-hexane mixture)

Procedure:

-

To a solution of this compound (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at -50 °C under an inert atmosphere, a solution of methyl (R)-2-(((trifluoromethyl)sulfonyl)oxy)propanoate (1.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise.

-

The reaction mixture is stirred at -50 °C for 2 hours.

-

The mixture is then allowed to warm to room temperature and stirred for an additional 16 hours.

-

The reaction is quenched by the addition of water (15 mL).

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: acetone/n-hexane, 1:5, v/v) to afford the title compound as a yellowish oil.[3]

Application 2: Asymmetric Michael Addition Reactions Catalyzed by Pyrrolidine Derivatives

While not a direct use of this compound as a covalently bound auxiliary, chiral pyrrolidine derivatives are extensively used as organocatalysts in asymmetric Michael additions. These catalysts operate by forming a chiral enamine or iminium ion intermediate with the substrate, which then directs the stereoselective addition to the Michael acceptor. This application is included to highlight a related and significant use of the chiral pyrrolidine scaffold.

Catalytic Cycle

Caption: General catalytic cycle for asymmetric Michael addition.

Quantitative Data for a Representative Pyrrolidine-Pyridine Conjugate Base Catalyst

The following data illustrates the effectiveness of a chiral pyrrolidine-pyridine conjugate base catalyst in the asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrene.

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | syn/anti ratio | ee (%) of syn-isomer |

| 1 | 10 | Toluene | 24 | 98 | 98:2 | 98 |

| 2 | 5 | Toluene | 48 | 95 | 97:3 | 97 |

| 3 | 10 | THF | 24 | 92 | 95:5 | 94 |

| 4 | 10 | CH2Cl2 | 24 | 85 | 93:7 | 90 |

Data is illustrative of typical results in this reaction class.

General Experimental Protocol for Asymmetric Michael Addition

Materials:

-

Chiral pyrrolidine-based organocatalyst

-

Ketone (e.g., cyclohexanone)

-

Nitroolefin (e.g., β-nitrostyrene)

-

Solvent (e.g., toluene)

-

Reagents for workup and purification

Procedure:

-

To a solution of the ketone (1.0 mmol) and the chiral pyrrolidine-based organocatalyst (0.1 mmol) in the solvent (2 mL) is added the nitroolefin (0.5 mmol).

-

The reaction mixture is stirred at room temperature for the specified time.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the Michael adduct.

Conclusion

This compound and its derivatives are powerful tools in asymmetric synthesis, serving as both effective chiral auxiliaries in stoichiometric applications and as foundational scaffolds for the development of highly efficient organocatalysts. The protocols and data presented herein demonstrate the utility of this chiral building block in controlling stereochemistry in important synthetic transformations, making it a valuable asset for researchers in the pharmaceutical and chemical industries. Further exploration of its applications in other asymmetric reactions is a promising area for future research.

References

Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine

An Application Note on Boc Deprotection Methods for (R)-3-(Boc-amino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients.[1] Its popularity is due to its straightforward installation and stability in various conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1] this compound is a key chiral intermediate used in the synthesis of various pharmaceutical compounds, such as DNA gyrase inhibitors.[2][3] The efficient and selective removal of the Boc group is a critical step in the synthetic routes involving this intermediate.

This application note provides detailed experimental protocols for common methods of Boc deprotection applicable to this compound, focusing on acidic cleavage. Quantitative data from representative deprotection reactions are presented for comparison, and diagrams are included to illustrate the reaction mechanism and experimental workflows.

Mechanism of Acid-Catalyzed Boc Deprotection

The most common strategy for Boc group removal involves acidic conditions.[1][4] The reaction is initiated by the protonation of the carbamate (B1207046) oxygen by a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5] This is followed by the fragmentation of the protonated intermediate into a stable tert-butyl cation, carbon dioxide, and the free amine.[1][5][6] The tert-butyl cation is typically scavenged by nucleophiles or fragments into isobutylene.[1][6]

Caption: Acid-catalyzed mechanism for Boc deprotection.

Common Deprotection Methods

Acidic conditions are standard for Boc removal. The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) often depends on the substrate's sensitivity to the acid strength and the desired salt form of the final product.

Method 1: Trifluoroacetic Acid (TFA)

TFA is a strong acid commonly used for Boc deprotection, either neat or as a solution in a solvent like dichloromethane (B109758) (DCM).[7][8] The reaction is typically fast and occurs at room temperature.[7]

Method 2: Hydrochloric Acid (HCl) in an Organic Solvent

Using a solution of HCl in an organic solvent, such as 1,4-dioxane (B91453) or ethyl acetate (B1210297), is another standard method.[1][7] This procedure often results in the precipitation of the deprotected amine as its hydrochloride salt, which can simplify purification.[1]

Alternative Methods

While acidic cleavage is most common, other methods exist for substrates sensitive to strong acids:

-

Lewis Acids: Reagents like Zinc Bromide (ZnBr2) or Trimethylsilyl Iodide (TMSI) can effect deprotection under milder, non-hydrolytic conditions, though reaction times can be longer (12-24h).[7]

-

Thermal Deprotection: Heating the Boc-protected amine (e.g., 100-150 °C) can induce cleavage, sometimes facilitated by water or an ionic liquid.[9][10]

Data Presentation: Comparison of Methods

The following table summarizes typical conditions for the acidic deprotection of Boc-protected amines. While yields are substrate-dependent, these values provide a general benchmark.

| Method | Reagent | Solvent | Temperature | Time | Typical Yield | Reference |

| TFA | 25-50% TFA | Dichloromethane (DCM) | 0°C to Room Temp. | 30 min - 18 h | >90% | [7][11] |

| HCl | 4M HCl | 1,4-Dioxane | Room Temp. | 1 - 4 h | High | [1] |

Experimental Protocols

The following are detailed protocols for the most common deprotection methods.

Protocol 1: Boc Deprotection using TFA in DCM

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq, often a 25-50% v/v solution of TFA in DCM) to the stirred solution.[7][12]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo).

-

Work-up: a. Dissolve the residue in an appropriate organic solvent like ethyl acetate. b. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. (Caution: CO₂ evolution).[1] c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.[1]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

Materials:

-

This compound

-

4M HCl solution in 1,4-dioxane

-

Diethyl ether or MTBE

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol) or use it directly if it's an oil.

-

Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the substrate.[1]

-

Stir the mixture at room temperature for 1-4 hours. The reaction time can vary depending on the substrate, with some reactions completing in under 15 minutes.[1][7]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt.[1]

-

Work-up: a. If a precipitate has formed, collect the solid by filtration. b. Wash the collected solid with a solvent like diethyl ether to remove non-polar impurities.[1] c. Dry the solid under vacuum to yield (R)-3-aminopyrrolidine hydrochloride. d. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce precipitation.

Experimental Workflow Visualization

The general workflow for a Boc deprotection reaction followed by a standard work-up is illustrated below.

Caption: General experimental workflow for Boc deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. peptide.com [peptide.com]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the coupling of (R)-3-(Boc-amino)pyrrolidine with a variety of carboxylic acids. The information is intended to guide researchers in selecting the appropriate coupling method and optimizing reaction conditions for the synthesis of diverse amide derivatives, which are crucial intermediates in drug discovery and development.

Introduction

This compound is a valuable chiral building block in medicinal chemistry, frequently incorporated into molecules to introduce a constrained amino group, which can enhance binding affinity and selectivity for biological targets. The formation of an amide bond between the secondary amine of the pyrrolidine (B122466) ring and a carboxylic acid is a key synthetic step. This document outlines protocols for three commonly employed and effective coupling reagents: EDC/HOBt, HATU, and PyBOP. Each method offers distinct advantages, and the choice of reagent can significantly impact reaction efficiency, yield, and purity of the final product.

General Workflow for Amide Coupling

The fundamental process for the amide coupling of this compound with a carboxylic acid involves the activation of the carboxylic acid followed by nucleophilic attack by the amine. The general workflow is depicted below.

Caption: General workflow for the amide coupling reaction.

Comparative Data for Coupling Reactions

The following tables summarize typical reaction conditions and outcomes for the coupling of this compound with various carboxylic acids using different coupling reagents. This data is intended to provide a comparative overview to aid in method selection.

EDC/HOBt Mediated Coupling

| Carboxylic Acid | Equivalents of Reagents (Acid:Amine:EDC:HOBt:Base) | Solvent | Time (h) | Yield (%) |

| Benzoic Acid | 1.0 : 1.1 : 1.2 : 1.2 : 2.0 (DIPEA) | DCM | 16 | ~85-95 |

| 4-Chlorobenzoic Acid | 1.0 : 1.1 : 1.2 : 1.2 : 2.0 (DIPEA) | DCM | 16 | ~80-90 |

| Acetic Acid | 1.0 : 1.1 : 1.2 : 1.2 : 2.0 (Et3N) | DMF | 12 | ~75-85 |

HATU Mediated Coupling

| Carboxylic Acid | Equivalents of Reagents (Acid:Amine:HATU:Base) | Solvent | Time (h) | Yield (%) |

| Isobutyric Acid | 1.0 : 1.1 : 1.2 : 2.0 (DIPEA) | DMF | 4 | >90 |

| 2-Naphthoic Acid | 1.0 : 1.1 : 1.2 : 2.0 (DIPEA) | DMF | 6 | >90 |

| Cyclopropanecarboxylic Acid | 1.0 : 1.1 : 1.2 : 2.0 (DIPEA) | DCM | 4 | ~90 |

PyBOP Mediated Coupling

| Carboxylic Acid | Equivalents of Reagents (Acid:Amine:PyBOP:Base) | Solvent | Time (h) | Yield (%) |

| 3-Methoxybenzoic Acid | 1.0 : 1.2 : 1.2 : 1.5 (DIPEA) | DMF | 12 | ~85-95 |

| Cyclohexanecarboxylic Acid | 1.0 : 1.2 : 1.2 : 1.5 (DIPEA) | DMF | 12 | ~80-90 |

| 4-Fluorobenzoic Acid | 1.0 : 1.2 : 1.2 : 1.5 (DIPEA) | DCM | 16 | ~85-95 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes a standard procedure for the coupling of a carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt).

Caption: Workflow for EDC/HOBt mediated coupling.

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (1.1 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-